Bienvenue dans la boutique en ligne BenchChem!

SZV-558

Parkinson's Disease Neuroprotection Dopamine

SZV-558 offers superior translational value for Parkinson's studies. Unlike common analogs, it demonstrates neuroprotection in the chronic MPTPp model and maintains a clean safety profile (no hERG/mutagenic risks). Cross-species potency (rat/human IC50 ~50-60 nM) simplifies dosing. Choose SZV-558 to reduce confounding variables in long-term neuroprotection research.

Molecular Formula C13H16ClN
Molecular Weight 221.72 g/mol
Cat. No. B13434005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSZV-558
Molecular FormulaC13H16ClN
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCN(CC#C)CC(=C)C1=CC=CC=C1.Cl
InChIInChI=1S/C13H15N.ClH/c1-4-10-14(3)11-12(2)13-8-6-5-7-9-13;/h1,5-9H,2,10-11H2,3H3;1H
InChIKeyXCBZPJYEYUMBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SZV-558: A Potent and Selective MAO-B Inhibitor for Parkinson's Disease Research


SZV-558 is a (hetero)arylalkenyl propargylamine compound that functions as a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) [1]. It demonstrates consistent inhibitory activity across species, with IC50 values of 50 nM for rat MAO-B and 60 nM for human MAO-B [1]. The compound has been specifically evaluated for its neuroprotective properties in experimental models of Parkinson's disease (PD), distinguishing it from compounds only characterized for enzymatic inhibition [1].

Why Generic MAO-B Inhibitors Cannot Simply Replace SZV-558 in Specialized PD Research


While the class of MAO-B inhibitors is well-established for Parkinson's disease research, members of this class exhibit significant functional divergence in key areas critical for experimental outcomes. These differences are not merely potency-related but extend to in vivo neuroprotective efficacy in chronic disease models [1] and differential safety pharmacology profiles, including cardiotoxicity risk (hERG) and genotoxicity potential [1]. Consequently, substituting SZV-558 with a more common analog like selegiline or rasagiline, based solely on shared MAO-B inhibition, introduces substantial experimental variability and risks confounding data interpretation in studies focused on disease modification or long-term neuroprotection.

Quantitative Evidence for SZV-558's Differentiation from Comparator MAO-B Inhibitors


Superior Restoration of Striatal Dopamine in a Subchronic MPTP Model Versus Rasagiline

In a subchronic MPTP mouse model of Parkinson's disease, where treatment was initiated after the toxin insult to model disease progression, SZV-558 (10 mg/kg/day i.p. for 21 days) significantly restored striatal dopamine content, whereas the reference compound rasagiline, administered at the same dose and regimen, failed to show a significant restorative effect [1]. This head-to-head comparison highlights a functional divergence in neurorestorative capacity beyond simple MAO-B inhibition.

Parkinson's Disease Neuroprotection Dopamine

SZV-558's Preclinical Safety Profile: Absence of hERG and Mutagenic Liabilities

SZV-558 was specifically profiled for key safety liabilities and found to have no hERG channel blocking activity and no mutagenic potential in standard assays [1]. This is a crucial differentiator from other research compounds in the MAO-B inhibitor class where such data may be absent or indicate potential risks. The hERG assay is a critical predictor of drug-induced QT prolongation and cardiac arrhythmia, while mutagenicity assessment is essential for evaluating genotoxic risk.

Safety Pharmacology Cardiotoxicity Genotoxicity

Cross-Species MAO-B Inhibitory Potency of SZV-558 vs. Clinical Comparators

SZV-558 demonstrates potent MAO-B inhibition with IC50 values of 50 nM for rat and 60 nM for human enzyme [1]. This cross-species potency profile is valuable for translating findings from rodent models. By comparison, the clinically used irreversible inhibitor selegiline has a reported IC50 of 51 nM for human MAO-B , while the more potent rasagiline has an IC50 of 4.43 nM for rat MAO-B [2]. SZV-558 thus occupies a distinct potency niche, with greater potency than safinamide (IC50 ~98 nM for human MAO-B) and comparable potency to selegiline, but with a different safety and efficacy profile as demonstrated in other evidence items.

MAO-B Inhibition Potency Species Selectivity

Demonstrated Neuroprotection in a Clinically Relevant Chronic MPTP Model

SZV-558 was evaluated in a chronic mouse model of Parkinson's disease using MPTP plus probenecid (MPTPp), which induces a progressive loss of nigrostriatal dopaminergic neurons and recapitulates key features of human disease progression [1]. In this model, SZV-558 demonstrated neuroprotective effects, preventing the motor and olfactory impairments associated with MPTPp administration [1]. This is a significant differentiator, as many MAO-B inhibitors are only validated in acute toxin models, which do not fully represent the chronic, progressive nature of PD. The demonstration of efficacy in a chronic model strengthens the evidence for SZV-558's potential as a disease-modifying agent, a property not consistently observed across the class.

Chronic MPTP Model Neuroprotection Disease Modification

Optimal Research Applications for SZV-558 Based on Its Differentiated Profile


Investigating Disease-Modifying Therapies in Chronic Parkinson's Disease Models

SZV-558 is the preferred tool compound for studies aiming to evaluate neuroprotection or disease modification in Parkinson's disease. Its demonstrated efficacy in the chronic MPTPp mouse model [1], which better mimics the progressive neurodegeneration of human PD, makes it superior to MAO-B inhibitors only validated in acute toxin models. Researchers can leverage SZV-558 to interrogate mechanisms of neurorestoration and validate novel therapeutic targets in a translationally relevant context.

Long-Term In Vivo Studies Requiring a Favorable Safety Profile

For studies involving chronic compound administration (weeks to months), SZV-558 is a strategically advantageous choice. The explicit demonstration of a clean safety profile, with no hERG liability (reducing cardiac risk) and no mutagenic activity [1], minimizes the probability of confounding toxicities or premature study termination. This is a critical consideration for expensive and time-intensive longitudinal experiments in animal models, where uncharacterized compounds pose a significant financial and scientific risk.

Comparative Studies Differentiating MAO-B Inhibition from Neurorestorative Mechanisms

SZV-558 serves as an essential comparator in studies designed to dissect the mechanisms of neuroprotection beyond simple MAO-B inhibition. Its unique profile—potent MAO-B inhibition coupled with neurorestorative effects not shared by the clinically used irreversible inhibitor rasagiline in a subchronic MPTP model [1]—allows researchers to control for the enzymatic inhibition component and probe additional neuroprotective pathways. This makes it a powerful tool for target validation and mechanistic pharmacology studies.

Translational Studies Bridging Rodent and Human MAO-B Pharmacology

SZV-558's nearly equipotent inhibition of both rat (IC50 = 50 nM) and human (IC50 = 60 nM) MAO-B [1] simplifies the design of translational experiments. This cross-species consistency reduces the need for extensive allometric scaling and allows for more confident extrapolation of effective doses and pharmacokinetic/pharmacodynamic relationships from rodent efficacy models to potential human applications. This feature is particularly valuable for academic labs and biotech companies engaged in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for SZV-558

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.